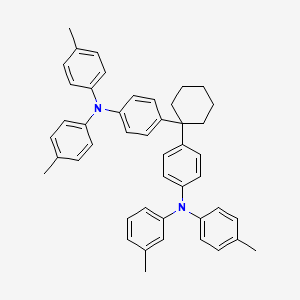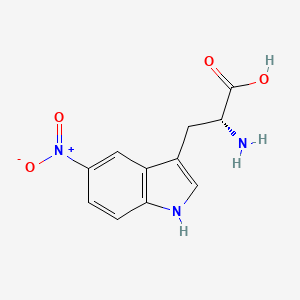![molecular formula C12H15N B12827034 Rel-(1R,2S,4S)-2-phenyl-7-azabicyclo[2.2.1]heptane](/img/structure/B12827034.png)
Rel-(1R,2S,4S)-2-phenyl-7-azabicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-(1R,2S,4S)-2-phenyl-7-azabicyclo[221]heptane is a bicyclic compound with a unique structure that includes a phenyl group and an azabicycloheptane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2S,4S)-2-phenyl-7-azabicyclo[2.2.1]heptane typically involves the use of functionalized proline derivatives. One common method is the epimerization-lactamization cascade reaction of (2S,4R)-4-aminoproline methyl esters under basic conditions. This reaction leads to the formation of the bridged lactam intermediates, which are then converted into the desired bicyclic compound .
Industrial Production Methods
While specific industrial production methods for Rel-(1R,2S,4S)-2-phenyl-7-azabicyclo[22The use of strong bases and electron-withdrawing N-protective groups are key factors in the industrial synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Rel-(1R,2S,4S)-2-phenyl-7-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the phenyl group or other substituents can be replaced under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a strong base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Applications De Recherche Scientifique
Rel-(1R,2S,4S)-2-phenyl-7-azabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of Rel-(1R,2S,4S)-2-phenyl-7-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Rel-(1R,2S,3R,4S)-3-[[(1,1-dimethylethoxy)carbonyl]amino]bicyclo[2.2.1]heptane-2-carboxylic acid: Another bicyclic compound with similar structural features.
(1R,4R)-2,5-diazabicyclo[2.2.1]heptane: A related compound used in similar synthetic and research applications.
Uniqueness
Rel-(1R,2S,4S)-2-phenyl-7-azabicyclo[2.2.1]heptane stands out due to its specific phenyl group and azabicycloheptane framework, which confer unique chemical properties and potential for diverse applications. Its ability to undergo various chemical reactions and its utility in multiple research fields highlight its versatility and importance in scientific studies .
Propriétés
Formule moléculaire |
C12H15N |
|---|---|
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
(1R,2S,4S)-2-phenyl-7-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C12H15N/c1-2-4-9(5-3-1)11-8-10-6-7-12(11)13-10/h1-5,10-13H,6-8H2/t10-,11-,12+/m0/s1 |
Clé InChI |
JCPKJBHHIVVGPO-SDDRHHMPSA-N |
SMILES isomérique |
C1C[C@@H]2[C@@H](C[C@H]1N2)C3=CC=CC=C3 |
SMILES canonique |
C1CC2C(CC1N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


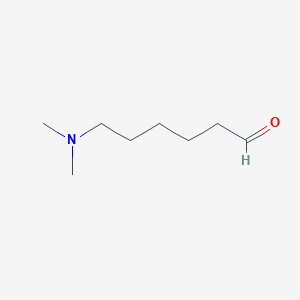
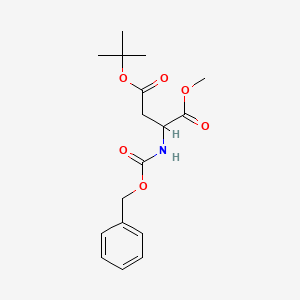
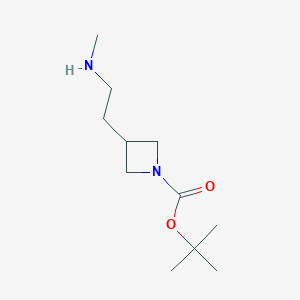


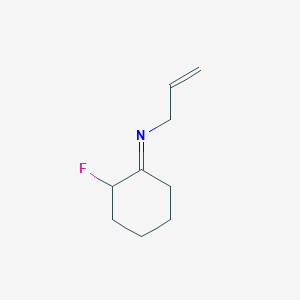
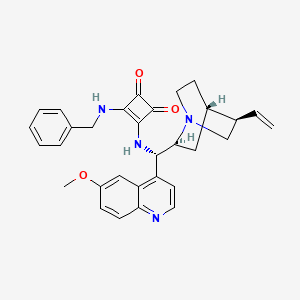

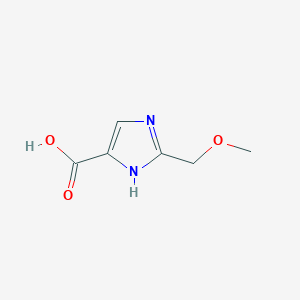
![1-(2-amino-6-methyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B12826985.png)
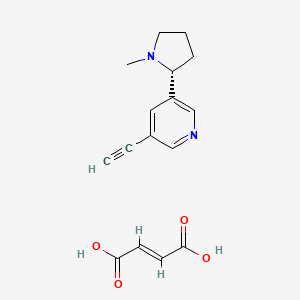
![2,6-Dimethyl-5-nitrobenzo[d]thiazole](/img/structure/B12827036.png)
